molecular formula C20H16N4O3S2 B3290254 N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 863594-62-1

N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No. B3290254
CAS RN: 863594-62-1
M. Wt: 424.5 g/mol
InChI Key: GNYWSCDWXLQGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

Pharmacological Activities

Thiazolo[5,4-b]pyridines, which include the compound , have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Phosphoinositide 3-Kinase Inhibitors

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which include the compound , have been designed and synthesized . These compounds showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The IC50 of a representative compound could reach to 3.6 nm .

Drug Development

Pyridine-based heterocyclic derivatives make up one of the most significant classes of organic compounds and constitute an important part of modern-day drugs arsenal . The fraction of pyridine-containing compounds among approximately 1.5 thousand of the most commonly prescribed medicines has exceeded 10% .

Synthetic Techniques

The compound is part of the thiazolo[5,4-b]pyridines class, which has seen recent advances in synthetic approaches . Modern synthetic techniques for thiazolo[5,4-b]pyridine bicyclic scaffold construction start from pyridine derivatives followed by thiazole heterocycle annulation .

Bioactive Substance Discovery

The compound is part of the State Key Laboratory of Bioactive Substance and Function of Natural Medicines, Institute of Materia Medica, Chinese Academy of Medical Sciences and Peking Union Medical College . This indicates its potential use in the discovery of bioactive substances.

properties

IUPAC Name

N-[4-[[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-13(25)22-15-8-10-17(11-9-15)29(26,27)24-16-6-4-14(5-7-16)19-23-18-3-2-12-21-20(18)28-19/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYWSCDWXLQGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide
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N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide
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N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide
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N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide
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N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide
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N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide

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